molecular formula C12H12N2O B6364121 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine CAS No. 1111113-63-3

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine

Cat. No.: B6364121
CAS No.: 1111113-63-3
M. Wt: 200.24 g/mol
InChI Key: MGQKIINJNIHMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-dimethylphenyl group and a hydroxyl group. Pyrimidines are a class of organic compounds that are widely studied due to their presence in nucleic acids and their diverse biological activities. The specific structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine typically involves the condensation of 2,4-dimethylbenzaldehyde with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include ammonium acetate, acetic acid, and ethanol as a solvent. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxidized derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-2H-benzotriazole
  • N-(2,4-Dimethylphenyl)formamide
  • Triazole-pyrimidine hybrids

Uniqueness

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a dimethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKIINJNIHMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680834
Record name 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-63-3
Record name 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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